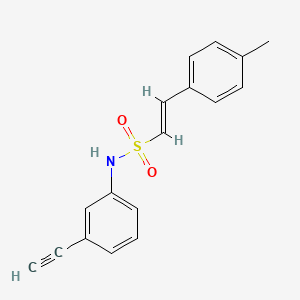
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile (ASMSN) is a sulfur-containing compound that has been studied for its potential applications in a variety of scientific research areas. It is an important intermediate in the synthesis of many organic compounds and has been used as a starting material in the synthesis of a variety of pharmaceuticals. ASMSN is a relatively new compound and its properties are still being studied.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound 2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile, while not directly studied, is related to a class of pyridones and pyrimidines which have been synthesized and characterized for their properties. For instance, 2-, 4-, and 6-pyridones related to 1-methylnicotinonitrile have been compared in terms of their synthesis and properties (Robinson & Cepurneek, 1965). Similarly, compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone have been studied for their structural properties, providing insights into the behavior of related sulfanyl-substituted nicotinonitriles (Ataol & Ekici, 2014).
Potential Applications in Material Science
- In material science, derivatives of similar compounds have been utilized in polymers to study photophysical properties and fluorescence behavior. For example, a pyran-based CTD monomer was synthesized and copolymerized with styrene, methyl methacrylate, and acrylonitrile to study its absorption and emission properties, which could provide insights into the potential applications of this compound in similar contexts (Kwak et al., 2009).
Chemical Transformations and Reactions
- Chemical transformations of related compounds have been a subject of interest, such as the structural transformation of 2-aza-1,3,5-trienes into 1,3-thiazoles, which highlights the reactivity of similar sulfanyl-substituted compounds (Nedolya et al., 2018). This type of study can shed light on the reactivity and potential applications of this compound in synthetic chemistry.
Antimicrobial Activities
- Some heterocyclic compounds, including those with structures related to this compound, have been explored for their antimicrobial activities. For instance, compounds like 4-Allylamino-1-methyl-6-methylthiopyrazolo[3,4-d]pyrimidine have been synthesized and tested for antibacterial and antifungal activities (Rahman et al., 2003). This suggests a potential avenue for exploring the biological activities of this compound.
Catalysis and Industrial Applications
- In the field of catalysis and industrial chemistry, compounds like this compound can be relevant. For instance, the ammoxidation process, involving the insertion of nitrogen into certain groups to produce nitriles, is of significant interest in industrial chemistry. This process, utilized for synthesizing nitriles, could potentially apply to the synthesis or transformation of this compound and related compounds (Martin & Kalevaru, 2010).
properties
IUPAC Name |
6-methyl-4-[(Z)-2-phenylethenyl]-2-prop-2-enylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-3-11-21-18-17(13-19)16(12-14(2)20-18)10-9-15-7-5-4-6-8-15/h3-10,12H,1,11H2,2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJYDNJZTOUFJP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC=C)C#N)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=N1)SCC=C)C#N)/C=C\C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)
![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)
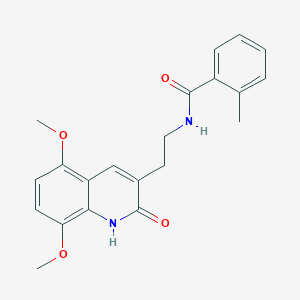
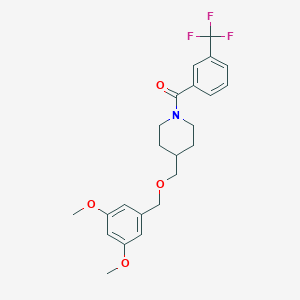
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)


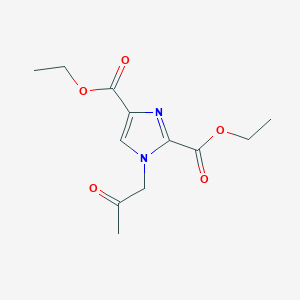

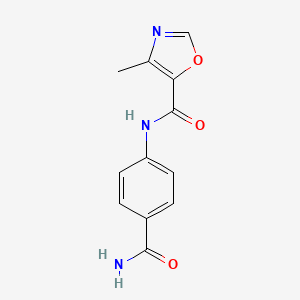
![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
